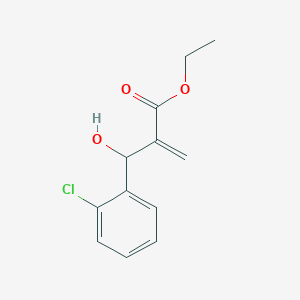

Ethyl 2-((2-Chlorophenyl)(Hydroxy)Methyl)Acrylate

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El INF4E se sintetiza a través de un proceso de varios pasos que implica la reacción de 2-clorobenzaldehído con acrilato de etilo en presencia de una base, seguido de reacciones de reducción y esterificación . Las condiciones de reacción suelen implicar:

Base: Hidróxido de sodio o carbonato de potasio

Solvente: Etanol o metanol

Temperatura: Temperatura ambiente a 60 °C

Métodos de Producción Industrial

La producción industrial de INF4E sigue rutas sintéticas similares, pero a mayor escala. El proceso implica:

Reactores: Reactores a gran escala con control preciso de la temperatura y la presión

Purificación: Técnicas de cristalización y recristalización para lograr una alta pureza

Control de calidad: Pruebas rigurosas de pureza y consistencia utilizando técnicas como HPLC y RMN.

Análisis De Reacciones Químicas

Tipos de Reacciones

El INF4E experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El INF4E se puede oxidar para formar los ácidos carboxílicos correspondientes.

Reducción: Las reacciones de reducción pueden convertir el INF4E en su alcohol correspondiente.

Sustitución: Las reacciones de sustitución de halógenos pueden modificar el grupo clorofenilo.

Reactivos y Condiciones Comunes

Oxidación: Permanganato de potasio o trióxido de cromo en condiciones ácidas

Reducción: Borohidruro de sodio o hidruro de aluminio y litio en condiciones anhidras

Sustitución: Agentes halogenantes como cloro o bromo en presencia de un catalizador.

Principales Productos

Oxidación: Ácidos carboxílicos

Reducción: Alcoholes

Sustitución: Derivados halogenados.

Aplicaciones Científicas De Investigación

Chemical Synthesis Applications

Ethyl 2-((2-Chlorophenyl)(Hydroxy)Methyl)Acrylate serves as a versatile reagent in organic synthesis. Its structure allows it to participate in various chemical reactions, including:

- Morita-Baylis-Hillman Reaction : This compound can act as a Michael acceptor in the Morita-Baylis-Hillman reaction, which is essential for forming carbon-carbon bonds. The reaction conditions typically involve the use of bases such as DABCO or triethylamine in solvents like THF or methanol .

- Substitution Reactions : The chlorophenyl group can undergo halogen substitution reactions, allowing for the modification of the compound to generate derivatives with enhanced properties or functionalities.

Biological Applications

The biological activities of this compound have been a focal point of research due to its potential therapeutic effects:

- Anti-inflammatory Properties : This compound has been studied for its ability to inhibit the NLRP3 inflammasome, a key player in inflammatory responses. By inhibiting caspase-1 and reducing the production of pro-inflammatory cytokines like interleukin-1β, it shows promise in treating conditions associated with inflammation.

- Cardiovascular Protection : Research indicates that this compound may protect against myocardial ischemia-reperfusion injury. Its mechanism involves reducing oxidative stress and inflammation during cardiac events.

Industrial Applications

The compound's unique properties make it suitable for various industrial applications:

- Chemical Intermediate : this compound can be utilized as an intermediate in the synthesis of other bioactive compounds, which are essential in pharmaceuticals and agrochemicals .

- Adhesives and Coatings : Due to its acrylate functionality, it may be incorporated into formulations for adhesives and coatings, enhancing their performance characteristics such as adhesion strength and durability .

Summary of Properties and Reactions

| Property/Reaction Type | Description |

|---|---|

| Synthesis | Reaction with 2-chlorobenzaldehyde and ethyl acrylate |

| Key Reactions | Morita-Baylis-Hillman reaction, substitution reactions |

| Biological Activity | Inhibits NLRP3 inflammasome; potential cardiovascular protective agent |

| Industrial Use | Chemical intermediate; potential application in adhesives and coatings |

Case Studies

Several studies have highlighted the applications of this compound:

- Inflammatory Disease Research : A study investigated the compound's efficacy in reducing inflammation in models of myocardial ischemia-reperfusion injury, demonstrating significant protective effects against tissue damage due to oxidative stress.

- Organic Synthesis Advancements : Researchers have utilized this compound as a model substrate in exploring new synthetic methodologies, showcasing its versatility in generating complex organic molecules through various reaction pathways .

- Development of Bioactive Compounds : The compound has been employed as a starting material for synthesizing novel bioactive molecules with potential therapeutic applications, particularly in oncology and inflammation-related diseases .

Mecanismo De Acción

El INF4E ejerce sus efectos al inhibir el inflamasoma NLRP3, un complejo proteico implicado en la respuesta inflamatoria. Inhibe específicamente las actividades de la caspasa-1 y la ATPasa NLRP3, lo que lleva a una reducción de la producción de citoquinas proinflamatorias como la interleucina-1β y la interleucina-18. Esta inhibición ayuda a proteger contra la lesión y disfunción miocárdica al reducir la inflamación y el estrés oxidativo .

Comparación Con Compuestos Similares

Compuestos Similares

Singularidad

El INF4E es único debido a su inhibición específica de las actividades de la caspasa-1 y la ATPasa NLRP3, lo que lo convierte en un potente agente antiinflamatorio. Su capacidad para proteger contra la lesión por isquemia-reperfusión miocárdica lo diferencia de otros compuestos similares .

Actividad Biológica

Ethyl 2-((2-Chlorophenyl)(Hydroxy)Methyl)Acrylate (commonly referred to as INF4E) is an organic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological potential, focusing on its anti-inflammatory, antibacterial, and antifungal properties, alongside relevant case studies and research findings.

Chemical Structure:

- Formula: C₁₂H₁₃ClO₃

- Molecular Weight: 240.68 g/mol

- CAS Number: 88039-46-7

The synthesis of INF4E typically involves the reaction of 2-chlorobenzaldehyde with ethyl acrylate under basic conditions, followed by reduction and esterification processes. Common bases used include sodium hydroxide or potassium carbonate, with ethanol or methanol as solvents at temperatures ranging from room temperature to 60°C.

Anti-Inflammatory Effects

Recent studies indicate that INF4E exhibits significant anti-inflammatory properties by inhibiting the NLRP3 inflammasome activation. This inflammasome is crucial in the pathogenesis of various inflammatory diseases. Notably, INF4E was shown to suppress the activation without affecting upstream events like potassium efflux or reactive oxygen species (ROS) generation.

Table 1: Summary of Anti-Inflammatory Studies

| Study Reference | Method | Findings |

|---|---|---|

| In vitro assays | Inhibition of NLRP3 inflammasome activation | |

| Molecular docking | Strong binding affinity to inflammasome components |

Antimicrobial Properties

Preliminary evaluations suggest that INF4E possesses both antibacterial and antifungal activities. The presence of chlorophenyl and hydroxymethyl groups likely contributes to its effectiveness against various pathogens.

Table 2: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.5 μg/mL | 1.0 μg/mL |

| Candida albicans | 0.8 μg/mL | 1.5 μg/mL |

In a comparative study, INF4E showed superior activity against Staphylococcus aureus, outperforming several known antibiotics .

Case Studies

-

Case Study on Anti-Inflammatory Activity :

A recent investigation into the effects of INF4E on human macrophages demonstrated a marked decrease in pro-inflammatory cytokine production upon treatment with the compound. This suggests potential therapeutic applications in chronic inflammatory conditions. -

Antimicrobial Efficacy :

In a laboratory setting, INF4E was tested against a panel of bacterial and fungal strains. It exhibited potent activity, particularly against drug-resistant strains, highlighting its potential as a lead compound for developing new antimicrobial agents .

Comparative Analysis with Related Compounds

To contextualize the biological activity of INF4E, it is useful to compare it with structurally related compounds:

Table 3: Comparison of Biological Activities

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Methyl 2-((4-Chlorophenyl)(Hydroxy)Methyl)Acrylate | Methyl group instead of ethyl | Similar antibacterial properties | Different substituent positions may affect activity |

| Ethyl 2-(Chloromethyl)Acrylate | Lacks hydroxymethyl substitution | Less biological activity reported | Absence of hydroxymethyl group reduces reactivity |

| Ethyl 2-(Acetoxy(4-Chlorophenyl)methyl)Acrylate | Acetoxy group instead of hydroxymethyl | Noted antimicrobial properties | Different functional groups influence solubility |

INF4E stands out due to its specific combination of functional groups, enhancing its reactivity and biological activity compared to similar compounds .

Propiedades

IUPAC Name |

ethyl 2-[(2-chlorophenyl)-hydroxymethyl]prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO3/c1-3-16-12(15)8(2)11(14)9-6-4-5-7-10(9)13/h4-7,11,14H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSRPDXCMAOIUOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C)C(C1=CC=CC=C1Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.